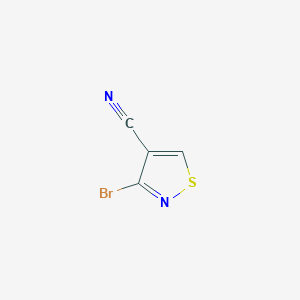

3-Bromoisothiazole-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Bromoisothiazole-4-carbonitrile is a heterocyclic compound . It is a nitrogen-containing five-membered ring that holds a bromine atom and a cyano group.

Synthesis Analysis

Reactions of 3-bromo-4-phenylisothiazole-5-carboxamide and 3-bromoisothiazole-5-carboxamide with NaNO2 (4 equiv.), in TFA, at ca. 0 °C gave the carboxylic acid products in 99% and 95% yields, respectively .Molecular Structure Analysis

The molecular structure of 4-(3-aminophenyl)benzonitrile (AP-PhCN) were studied with Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of 4-(3-aminophenyl)benzonitrile .Chemical Reactions Analysis

Silver (I) fluoride-mediated Pd-catalyzed C-H direct arylation/heteroarylation of 3-bromoisothiazole-4-carbonitrile (1a) gives twenty-four 5-aryl/heteroaryl-3-bromoisothiazole-4-carbonitriles .Physical And Chemical Properties Analysis

The CAS Number of 4-bromoisothiazole-3-carbonitrile is 89089-06-5. Its molecular weight is 189.04 .Scientific Research Applications

Medicinal Chemistry and Drug Development

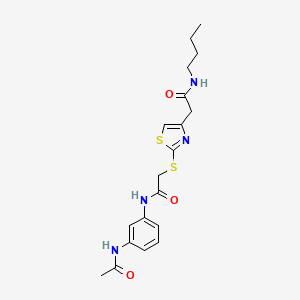

- Antiviral Agents : Researchers have explored the antiviral potential of 3-bromo-1,2-thiazole-4-carbonitrile derivatives. These compounds may inhibit viral enzymes or interfere with viral replication pathways .

- Anti-HIV Activity : Some studies have investigated the anti-HIV-1 activity of related indole derivatives, which could include 3-bromo-1,2-thiazole-4-carbonitrile .

Organic Synthesis and Building Blocks

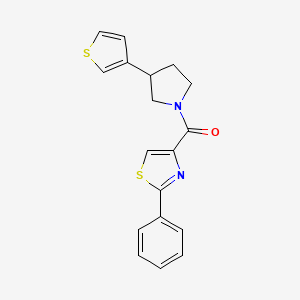

- Thiophene Derivatives : 3-Bromo-1,2-thiazole-4-carbonitrile serves as a valuable building block for synthesizing thiophene derivatives. These compounds find applications in materials science, organic electronics, and more .

Chemical Biology and Target Identification

- Molecular Docking Studies : Researchers perform molecular docking studies to understand the interactions between 3-bromo-1,2-thiazole-4-carbonitrile and biological targets. These studies aid in drug discovery and target identification .

Pharmaceutical Testing and Reference Standards

- Quality Control : 3-Bromo-1,2-thiazole-4-carbonitrile is used as a reference standard in pharmaceutical testing. Its high quality ensures accurate results in analytical laboratories .

Materials Science and Organic Electronics

- Conjugated Systems : Thiophene derivatives, including those derived from 3-bromo-1,2-thiazole-4-carbonitrile, are incorporated into organic semiconductors. These materials are essential for organic solar cells, field-effect transistors, and light-emitting diodes .

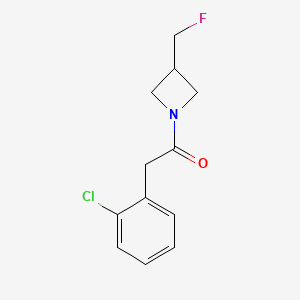

Agrochemicals and Crop Protection

- Pesticide Research : Thiazole-based compounds have been investigated for their pesticidal properties. While not specific to 3-bromo-1,2-thiazole-4-carbonitrile, this area of research highlights the potential for crop protection applications .

Mechanism of Action

Future Directions

Isothiazoles are useful compounds owing to their wide biological activity, industrial applications, and their use as synthetic intermediates . They have been studied as anticancer agents , and showed acaricidal, insecticidal, and fungicidal activity . Therefore, the future directions of 3-Bromoisothiazole-4-carbonitrile could be in these areas.

properties

IUPAC Name |

3-bromo-1,2-thiazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBrN2S/c5-4-3(1-6)2-8-7-4/h2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMZAFRSEAKSCQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NS1)Br)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2709197.png)

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2709201.png)

![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2709203.png)

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B2709212.png)

![6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-yl-(4-prop-2-ynyl-1,4-diazepan-1-yl)methanone](/img/structure/B2709213.png)

![3-(tert-butyl)-7-ethyl-1-isopropyl-9-methyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2709214.png)

![N~4~-(3,4-dimethylphenyl)-N~6~-(2-methoxybenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2709215.png)